Human Bone Mineral Binding Affinity (Ki): Tiludronate Displays Significantly Weaker Affinity Than All Major N-BPs and Etidronate
In competitive binding assays against ¹⁴C-alendronate on human bone powder, tiludronate exhibited a Ki of 173 μM, which was significantly weaker than every other clinically tested bisphosphonate: alendronate (Ki = 61 μM), zoledronate (Ki = 81 μM), pamidronate (Ki = 83 μM), risedronate (Ki = 85 μM), etidronate (Ki = 91 μM), and ibandronate (Ki = 116 μM) (P < 0.05 vs. all other BPs) [1]. Only clodronate (Ki = 806 μM; P > 0.0001 vs. all other BPs) was weaker. This lower affinity translates functionally: in washed-bone resorption assays, tiludronate loses antiresorptive efficacy, whereas alendronate and risedronate retain full efficacy after washing, indicating that tiludronate's weaker binding necessitates sustained local drug presence for antiresorptive activity [1]. This property is relevant for experimental design where bone pre-treatment followed by washout is employed to isolate binding-dependent from binding-independent effects.
| Evidence Dimension | Inhibition constant (Ki) for competitive displacement of ¹⁴C-alendronate from human bone powder |
|---|---|
| Target Compound Data | Tiludronate Ki = 173 μM (P < 0.05 vs. all other BPs except clodronate) |
| Comparator Or Baseline | Alendronate Ki = 61 μM; Zoledronate Ki = 81 μM; Pamidronate Ki = 83 μM; Risedronate Ki = 85 μM; Etidronate Ki = 91 μM; Ibandronate Ki = 116 μM; Clodronate Ki = 806 μM |
| Quantified Difference | Tiludronate Ki is 1.9-fold higher than etidronate, 2.1-fold higher than zoledronate, and 2.8-fold higher than alendronate |
| Conditions | In vitro competition binding; human bone powder; ¹⁴C-alendronate as radioligand; Scatchard analysis confirmed saturable binding with apparent Kd of 72 μM; pH and ionic conditions optimized for bone mineral binding |
Why This Matters
Weaker bone affinity means tiludronate requires higher dosing and/or longer exposure to achieve comparable bone retention, which must be accounted for when selecting this compound for in vivo bone-targeting studies where local drug persistence is a critical variable.
- [1] Leu CT, Luegmayr E, Freedman LP, Rodan GA, Reszka AA. Relative binding affinities of bisphosphonates for human bone and relationship to antiresorptive efficacy. Bone. 2006;38(5):628-636. doi:10.1016/j.bone.2005.07.023 View Source
